molecular formula C14H20N2O3S B2555642 N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 831177-30-1

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2555642
CAS RN: 831177-30-1
M. Wt: 296.39
InChI Key: IAUNVJXWUOENAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide”, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Anti-Acetylcholinesterase Activity N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's, due to their anti-acetylcholinesterase (anti-AChE) activity. These compounds show a marked increase in activity with specific substitutions, indicating their potential as therapeutic agents for dementia and related cognitive disorders. One of the derivatives showed remarkable potency as an AChE inhibitor, with significant effects on acetylcholine levels in the brain, highlighting its potential for advanced development as an antidementia agent (Sugimoto et al., 1990).

Growth Hormone Secretagogue Analysis In the realm of enhancing growth hormone secretion, certain this compound derivatives have been analyzed for their properties and mechanisms. Their mass spectrometric analysis provides insights into their potential use and the chemical processes they undergo, which could be beneficial for developing new therapeutic agents targeting growth hormone-related pathways (Qin, 2002).

Novel Antidepressant Metabolism The compound has been linked to the metabolism studies of novel antidepressants, providing a deeper understanding of how these drugs are processed in the body. This research is crucial for the development of safer and more effective antidepressant therapies, highlighting the importance of this compound derivatives in pharmacological research (Hvenegaard et al., 2012).

Hypoglycemic Activity Investigations into the hypoglycemic activity of related benzamide derivatives have also been conducted, providing valuable information for the development of new treatments for diabetes. This research explores the structure-activity relationships within these compounds, aiming to identify new agents that can effectively manage blood sugar levels (Grell et al., 1998).

Antibacterial Properties this compound derivatives have shown significant potential as antibacterial agents. Their efficacy against various bacterial strains has been documented, marking them as promising candidates for developing new antibiotics to combat resistant bacteria (Ajani et al., 2013).

Mechanism of Action

Target of Action

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a potent compound that has been identified against Mycobacterium tuberculosis and Mycobacterium bovis BCG . The primary target of this compound is the essential mmpL3 gene . This gene plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, the mmpL3 gene, results in significant changes in the bacterial cell. The compound binds to the mmpL3 gene, causing mutations that inhibit the normal functioning of the gene . This interaction disrupts the normal cellular processes of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the mmpL3 gene. The mmpL3 gene is involved in the transport of lipids in Mycobacterium tuberculosis . When this compound interacts with the mmpL3 gene, it disrupts this lipid transport, affecting the integrity of the bacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

The compound’s potent activity against mycobacterium tuberculosis suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell and exert its action .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis. By targeting the mmpL3 gene and disrupting lipid transport, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death . This makes this compound a potential candidate for the treatment of tuberculosis .

properties

IUPAC Name

N-benzyl-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-5-8-13(11-16)14(17)15-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUNVJXWUOENAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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